![molecular formula C12H14N4OS B11713990 (2Z)-2-[(2E)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11713990.png)
(2Z)-2-[(2E)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-[(2E)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring and a hydrazone linkage. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2E)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the final thiazolidinone compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-[(2E)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a wide range of functionalized thiazolidinone compounds.
Applications De Recherche Scientifique
(2Z)-2-[(2E)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its biological activities are being explored for therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (2Z)-2-[(2E)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Other thiazolidinone derivatives : These compounds share the thiazolidinone ring structure but differ in their substituents, leading to variations in their biological activities and applications.
Uniqueness
The uniqueness of (2Z)-2-[(2E)-2-{[4-(dimethylamino)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one lies in its specific hydrazone linkage and dimethylamino substituent, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H14N4OS |
|---|---|
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
(2E)-2-[(Z)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H14N4OS/c1-16(2)10-5-3-9(4-6-10)7-13-15-12-14-11(17)8-18-12/h3-7H,8H2,1-2H3,(H,14,15,17)/b13-7- |
Clé InChI |
AOFVYOCIKCHIBD-QPEQYQDCSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=N\N=C\2/NC(=O)CS2 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[p-[(2,6-Dichloro-4-nitrophenyl)azo]-n-ethylanilino]ethanol](/img/structure/B11713908.png)
![16-(1-Hydroxyethylidene)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione](/img/structure/B11713910.png)
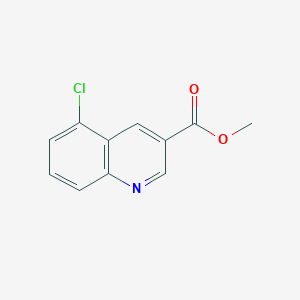
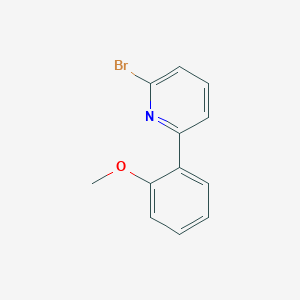
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11713923.png)
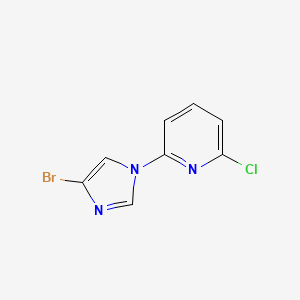
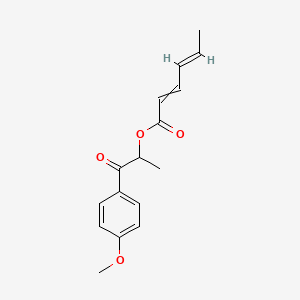
![3-{[(1-ethyl-1H-pyrazol-3-yl)methyl]thio}propanoic acid](/img/structure/B11713968.png)
![(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B11713972.png)

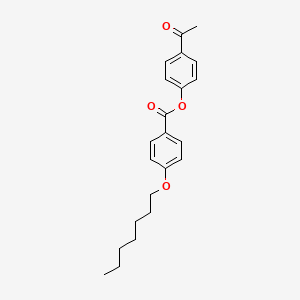
![Methyl 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B11713986.png)
![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-(3,4-dichlorophenyl)benzamide](/img/structure/B11713993.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11714001.png)
